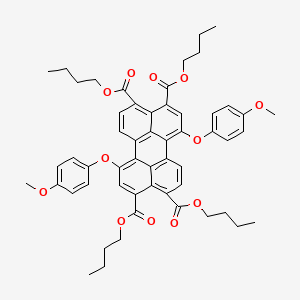
tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate is a derivative of perylene-3,4,9,10-tetracarboxylic acid. Perylene derivatives are known for their excellent chemical robustness, photo and thermal stability, strong absorption and emission in the visible region, and high electron affinities and charge carrier mobilities . These properties make them valuable in various scientific and industrial applications.
准备方法
The synthesis of tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate typically involves the reaction of 1,7-dibromoperylene tetrabutylester with 4-methoxyphenol in the presence of a base such as cesium carbonate (Cs₂CO₃) in anhydrous dimethylformamide (DMF) . The reaction conditions include heating the mixture to a high temperature (around 95°C) for an extended period (approximately 20 hours) to achieve high yields .
化学反应分析
Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of perylene diimides.
Substitution: The compound can undergo substitution reactions, where the 4-methoxyphenoxy groups can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate has several scientific research applications:
作用机制
The mechanism of action of tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate involves its ability to participate in photoinduced charge-transfer processes. The electron-donating 4-methoxyphenoxy groups attached to the perylene core influence the kinetics of these processes. The compound’s fluorescence is quenched, and singlet excited-state lifetimes are reduced compared to model compounds without electron-donating groups . This behavior is crucial for its applications in optoelectronic devices and biological imaging.
相似化合物的比较
Similar compounds to tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate include:
Perylene-3,4,9,10-tetracarboxy tetraesters: These compounds have similar structural features but differ in their substituents.
Perylene monoimide diesters: These derivatives have one imide and two ester groups, offering different electronic properties.
Perylene bisimides: These compounds have two imide groups and are known for their strong electron-accepting capabilities.
Perylene bisbenzimidazoles: These derivatives have benzimidazole groups, providing unique optical and electronic properties.
This compound stands out due to its specific substitution pattern, which enhances its electron-donating properties and makes it particularly suitable for applications in photoinduced charge-transfer studies .
属性
分子式 |
C54H56O12 |
|---|---|
分子量 |
897.0 g/mol |
IUPAC 名称 |
tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C54H56O12/c1-7-11-27-61-51(55)39-25-23-37-48-44(66-36-21-17-34(60-6)18-22-36)32-42(54(58)64-30-14-10-4)46-40(52(56)62-28-12-8-2)26-24-38(50(46)48)47-43(65-35-19-15-33(59-5)16-20-35)31-41(45(39)49(37)47)53(57)63-29-13-9-3/h15-26,31-32H,7-14,27-30H2,1-6H3 |
InChI 键 |
OAZQIMPQJLAZJL-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C(C5=C(C=CC3=C45)C(=O)OCCCC)C(=O)OCCCC)OC6=CC=C(C=C6)OC)OC7=CC=C(C=C7)OC)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















